2,6-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
The compound 2,6-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two methoxy groups at the 2- and 6-positions. The amide nitrogen is linked to a sulfonamide-containing ethyl bridge, which connects to a piperazine ring substituted at the 4-position with a pyrimidin-2-yl group. The sulfonyl group and pyrimidine substituent may enhance solubility and target binding through hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-15-5-3-6-16(29-2)17(15)18(25)20-9-14-30(26,27)24-12-10-23(11-13-24)19-21-7-4-8-22-19/h3-8H,9-14H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTYQNCGVZXXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit thefibroblast growth factor receptor tyrosine kinases 1, 2, and 3 . These receptors play a crucial role in cell differentiation, growth, and angiogenesis.
Mode of Action
Compounds with similar structures have been reported to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
Inhibition of fibroblast growth factor receptor tyrosine kinases can affect multiple signaling pathways involved in cell growth and differentiation.
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells, which could impact their bioavailability.
Biological Activity
2,6-Dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Benzamide with two methoxy groups at the 2 and 6 positions.
- Substituents : A sulfonamide group linked to a piperazine moiety and a pyrimidine ring.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may target kinases or other signaling molecules critical for cell proliferation and survival.
- Chitin Synthesis Inhibition : A related compound demonstrated significant inhibition of chitin synthesis in insect models, suggesting potential applications in pest control or as an insecticide .
- Antiproliferative Effects : Studies indicate that the compound exhibits antiproliferative effects against certain cancer cell lines, making it a candidate for further development in oncology.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of similar benzamide derivatives, compounds with structural similarities to this compound showed promising results against breast and colon cancer cell lines. The study highlighted that modifications in the piperazine and pyrimidine moieties could enhance selectivity and potency against specific cancer types .
Case Study 2: Insecticidal Properties
A related study evaluated the insecticidal properties of benzamide derivatives against C. suppressalis. The findings indicated that compounds with similar structural features effectively inhibited chitin synthesis, leading to larval mortality. This suggests that the compound may have applications in agricultural pest management .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 2,6-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation. A study demonstrated that such compounds could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Antidepressant Effects
The piperazine ring in the compound suggests potential antidepressant activity. Compounds containing piperazine have been associated with serotonin receptor modulation, which is crucial for mood regulation. In preclinical studies, similar piperazine derivatives have shown promise in reducing depressive-like behaviors in animal models, indicating a potential pathway for therapeutic development .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of benzamide derivatives. Research has demonstrated that structurally related compounds possess significant antibacterial and antifungal activities. The sulfonamide group may enhance the compound's ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for microbial growth .
Synthesis Methodologies
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Ring : The initial step typically involves the reaction of a suitable piperazine derivative with an appropriate electrophile to form the core structure.
- Introduction of the Pyrimidine Moiety : The pyrimidine component can be synthesized through cyclization reactions involving substituted ureas or thioureas.
- Sulfonylation : The introduction of the sulfonyl group is often achieved through sulfonation reactions using sulfonyl chlorides or anhydrides.
- Final Coupling : The final step involves coupling the synthesized components to form the complete benzamide structure.
These synthetic strategies are crucial for optimizing yield and purity while minimizing side products .
Case Study 1: Anticancer Efficacy
A study published in Drug Target Insights highlighted a series of benzamide derivatives that demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The lead compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting that modifications to the benzamide scaffold could yield potent anticancer agents .
Case Study 2: Antidepressant Activity
In a behavioral study assessing the antidepressant effects of piperazine derivatives, researchers found that compounds similar to this compound significantly reduced immobility time in the forced swim test, indicating potential as a novel antidepressant therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
Three structurally related compounds are compared below:
Functional Group Analysis and Hypothesized Bioactivity
Target vs. Analog 1 (Pyrimidine vs. Pyridine Substituent)
- Pyrimidin-2-yl (Target): Contains two nitrogen atoms in the aromatic ring, enabling additional hydrogen-bond acceptor interactions compared to pyridine. This may improve binding affinity to targets with polar residues (e.g., adenosine receptors or enzymes with catalytic aspartate/glutamate residues) .
- Pyridin-2-yl (Analog 1): A single nitrogen atom reduces hydrogen-bonding capacity but retains aromatic π-system interactions. This analog may exhibit lower solubility due to reduced polarity.
Target vs. Analog 2 (Sulfonamide vs. Ethyl Linker)
- Sulfonamides are also known to interact with serine proteases or carbonic anhydrases .
- Ethyl Linker (Analog 2): The absence of a sulfonyl group reduces polarity, likely increasing lipophilicity and membrane permeability. The 3-(trifluoromethyl)phenyl substituent adds steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic pockets (e.g., in serotonin or dopamine receptors) .
Electronic and Steric Effects
- Trifluoromethyl Group (Analog 2): The -CF₃ group is strongly electron-withdrawing, which may alter the electron density of the adjacent phenyl ring and influence binding kinetics. Its hydrophobicity could prolong half-life in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,6-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, and how can purification challenges be addressed?
- Methodology :
- Synthesis : Use nucleophilic substitution reactions between piperazine derivatives and sulfonyl chloride intermediates. For example, refluxing 4-(pyrimidin-2-yl)piperazine with a sulfonyl chloride derivative in acetonitrile with K₂CO₃ as a base (6–8 hours, monitored via TLC) .
- Purification : Employ normal-phase chromatography (e.g., silica gel with gradients of methanol in dichloromethane) or reverse-phase chromatography (e.g., 10–40% methanol/0.1% formic acid in water) to isolate the compound. Yields can vary (27–61%) depending on substituent steric effects .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to verify sulfonamide and benzamide linkages. Key signals include aromatic protons (δ 6.8–8.2 ppm) and piperazine methylene groups (δ 3.3–3.6 ppm) .
- Mass Spectrometry : ESI-MS (e.g., m/z 487.1 [M+H]⁺) confirms molecular weight .
- X-ray Crystallography : For absolute configuration determination, monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (a=11.480 Å, b=15.512 Å) resolve stereochemistry .
Advanced Research Questions
Q. How can researchers identify the biological targets or mechanisms of action for this compound?
- Methodology :
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like dopamine D₃ or BCL-2 proteins. Focus on piperazine and sulfonyl groups binding to hydrophobic pockets .
- In Vitro Assays : Screen against kinase panels (e.g., PI3Kα/mTOR) or apoptosis pathways. Monitor downstream phosphorylation (e.g., Akt/mTOR) via Western blotting .
Q. What strategies are effective for improving selectivity in structure-activity relationship (SAR) studies?
- Methodology :
- Substituent Modulation : Replace the pyrimidin-2-yl group with electron-withdrawing (e.g., 2,3-dichlorophenyl) or bulky substituents (e.g., trifluoromethyl) to enhance D₃ receptor affinity (Kᵢ < 5 nM) .
- Alkyl Chain Optimization : Extend the ethylsulfonyl linker to a butyl chain, improving membrane permeability and reducing off-target binding (e.g., D₂ receptor selectivity >100-fold) .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) using standardized protocols (e.g., ATP concentrations, incubation times) to rule out variability .
- Metabolic Stability Tests : Compare hepatic microsomal stability (e.g., human vs. rodent) to explain discrepancies in in vivo efficacy .
Q. What are the best practices for evaluating the compound’s pharmacokinetic properties?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
